Sodium dibutyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

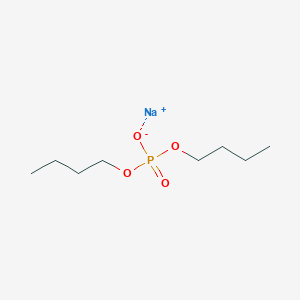

Sodium dibutyl phosphate is a useful research compound. Its molecular formula is C8H18NaO4P and its molecular weight is 232.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nuclear Chemistry

Sodium dibutyl phosphate plays a significant role in nuclear chemistry, particularly in the extraction and separation of radioactive materials. It is involved in the solvent extraction processes for uranium and plutonium recovery. For instance, studies have shown that dibutyl phosphate can form complexes with uranium, influencing solubility limits and precipitation behaviors in nuclear waste management scenarios .

Table 1: Solubility Limits of this compound in Uranium Solutions

| Condition | DBP Concentration (mg/L) | Observations |

|---|---|---|

| 0.5 M HNO₃ at 0°C | 80 | Super-saturation potential observed |

| Ambient Temperature | >110 | Risk of U-DBP solid precipitation |

Membrane Technology

In microfluidic devices, this compound has been utilized to create layered inorganic membranes through self-organization processes. This application leverages its ability to influence the properties of membrane materials, enhancing selectivity and permeability for various chemical species .

Catalysis and Chemical Synthesis

NaDBP serves as a catalyst in several chemical reactions, including the synthesis of glycosyl phosphates and aminophosphates. Its unique properties allow it to facilitate reactions that require specific phosphoric acid derivatives .

Plastic Industry

This compound is commonly used as a plasticizer in the production of plastics. Its ability to enhance flexibility and workability makes it an essential additive in various plastic formulations, contributing to improved mechanical properties .

Antifoaming Agent

In industrial processes, NaDBP acts as an antifoaming agent, helping to reduce foam formation during chemical reactions or processing operations. This property is particularly beneficial in maintaining efficiency and safety in large-scale manufacturing environments.

Safety Considerations

While this compound has numerous applications, it is essential to consider its safety profile. Exposure can occur through inhalation, skin contact, or ingestion, leading to irritation of the eyes, skin, and respiratory system . Proper handling procedures must be established to minimize risks:

- Protective Equipment : Use appropriate personal protective equipment (PPE) such as gloves and goggles.

- Emergency Measures : Facilities should be equipped with emergency drenching stations for immediate first aid in case of exposure.

Case Study: Radioactive Waste Management

A study demonstrated the successful mineralization of this compound-laden radioactive liquids through pyrolysis, effectively isolating radioactive content while converting NaDBP into sodium phosphate . This process highlights the compound's utility in addressing challenges associated with radioactive waste disposal.

Case Study: Membrane Formation

Research involving microfluidic devices showed that varying concentrations of this compound led to distinct mesophase formations, which are crucial for developing advanced membrane technologies . This application underscores NaDBP's role in innovative chemical engineering solutions.

Propriétés

Numéro CAS |

16298-74-1 |

|---|---|

Formule moléculaire |

C8H18NaO4P |

Poids moléculaire |

232.19 g/mol |

Nom IUPAC |

sodium;dibutyl phosphate |

InChI |

InChI=1S/C8H19O4P.Na/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);/q;+1/p-1 |

Clé InChI |

YEQCNBCFZFWPKX-UHFFFAOYSA-M |

SMILES |

CCCCOP(=O)([O-])OCCCC.[Na+] |

SMILES isomérique |

CCCCOP(=O)([O-])OCCCC.[Na+] |

SMILES canonique |

CCCCOP(=O)([O-])OCCCC.[Na+] |

Key on ui other cas no. |

16298-74-1 |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

107-66-4 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.